molecular formula C14H15FN2OS B2851659 5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one CAS No. 899991-23-2

5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one

Cat. No.: B2851659
CAS No.: 899991-23-2
M. Wt: 278.35
InChI Key: LFGRDMQFKBQCFO-UHFFFAOYSA-N
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Description

5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with ethyl, methyl, and fluorobenzylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Thioether Formation: The 3-fluorobenzylthio group can be introduced by reacting the pyrimidine core with 3-fluorobenzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the pyrimidine ring or the substituents.

    Substitution: The fluorobenzylthio group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced pyrimidine derivatives

    Substitution: Substituted pyrimidine derivatives

Scientific Research Applications

5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one
  • 5-ethyl-6-methylpyrimidin-4(3H)-one
  • 5-ethyl-2-((4-chlorobenzyl)thio)-6-methylpyrimidin-4(3H)-one

Uniqueness

5-ethyl-2-((3-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one is unique due to the presence of the 3-fluorobenzylthio group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds.

Properties

IUPAC Name

5-ethyl-2-[(3-fluorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2OS/c1-3-12-9(2)16-14(17-13(12)18)19-8-10-5-4-6-11(15)7-10/h4-7H,3,8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGRDMQFKBQCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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